Methyl 2-hydroxy-4-phenylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

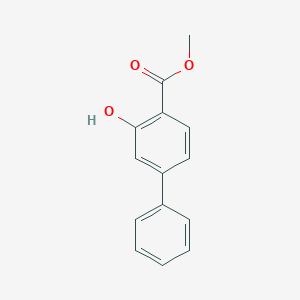

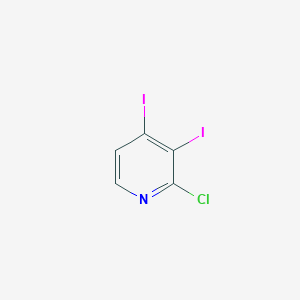

Methyl 2-hydroxy-4-phenylbenzoate is a research chemical with the molecular formula C14H12O3 and a molecular weight of 228.24 . It has a complexity of 258 and a topological polar surface area of 46.5Ų .

Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxy-4-phenylbenzoate includes a covalently-bonded unit count of 1, with no defined atom stereocenter count or defined bond stereocenter count . The compound has a heavy atom count of 17, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Further structural analysis would require more specific studies .Physical And Chemical Properties Analysis

Methyl 2-hydroxy-4-phenylbenzoate has a molecular weight of 228.24 and a molecular formula of C14H12O3 . It has a complexity of 258 and a topological polar surface area of 46.5Ų . More specific physical and chemical properties would require additional experimental data .Scientific Research Applications

Enantioselective Synthesis

“Methyl 2-hydroxy-4-methoxybenzoate” is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . This process involves the creation of a compound that is chiral, meaning it cannot be superimposed on its mirror image. This is important in many biological systems as the two enantiomers of a chiral molecule can have different biological effects.

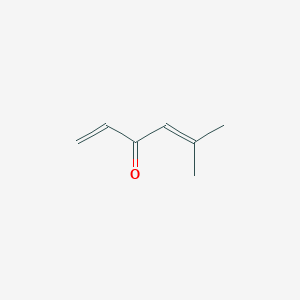

Synthesis of (Meth)Acrylates

This compound can be used in the synthesis of (meth)acrylates . (Meth)acrylates are a type of compound that contain a vinyl group. These compounds are often used in the production of polymers.

Application in Medicine

Phenyl benzoate derivatives, which include “Methyl 2-hydroxy-4-phenylbenzoate”, have been found to have applications in medicine . These compounds have been used in the development of various drugs and treatments.

Synthesis of Biphenyl Derivatives

“Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate” can be used in the synthesis of biphenyl derivatives . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

Use in Polymer Chemistry

Biphenyl compounds, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, are used in polymer chemistry . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

Biological and Medicinal Applications

Biphenyl structures, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, have a wide range of biological and medicinal applications . They are used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Use in Clusiaceae Plants

Biphenyls, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, are found in Clusiaceae plants . These plants contain a wide range of biologically active metabolites that have gotten a lot of interest in recent decades. The chemical compositions of these plants have been demonstrated to have positive effects on a variety of ailments .

Use in the Chemical Industry

“Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate” can be used in the chemical industry . For example, it can be used in the analysis of high-temperature coal tar .

Mechanism of Action

Target of Action

Methyl 2-hydroxy-4-phenylbenzoate, also known as Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate, is a complex organic compound. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .

Mode of Action

It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar phenolic compounds are known to participate in various biochemical reactions and pathways, including those related to antimicrobial activity .

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that methyl 2-hydroxy-4-phenylbenzoate may also have potential antimicrobial effects .

Action Environment

The action, efficacy, and stability of Methyl 2-hydroxy-4-phenylbenzoate can be influenced by various environmental factors . These may include temperature, pH, presence of other molecules, and specific conditions within the body or cellular environment .

properties

IUPAC Name |

methyl 2-hydroxy-4-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGFYYLFUDUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558486 |

Source

|

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117369-94-5 |

Source

|

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

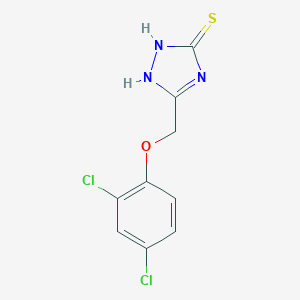

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)

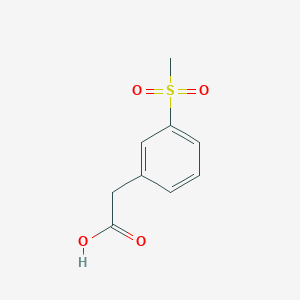

![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)